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Compound of Interest

Compound Name: 4-Chloro-6-methyl-3-nitrocoumarin

Cat. No.: B3043082

An In-depth Technical Guide on the Synthesis of 4-Chloro-6-methyl-3-nitrocoumarin
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, proposed synthetic pathway for 4-Chloro-6-methyl-3-
nitrocoumarin. The synthesis is conceptualized as a three-step process, leveraging
established methodologies in coumarin chemistry, including the Pechmann condensation,
electrophilic nitration, and chlorination. This document is intended to serve as a comprehensive
resource, offering detailed experimental protocols, tabulated data for clarity, and a visual
representation of the synthetic workflow.

Proposed Synthetic Pathway

The synthesis of 4-Chloro-6-methyl-3-nitrocoumarin can be strategically approached in three
primary stages:

» Pechmann Condensation: Formation of the coumarin core by reacting 4-methylphenol (p-
cresol) with ethyl acetoacetate to yield 4-hydroxy-6-methylcoumarin.

 Nitration: Introduction of a nitro group at the C3 position of the coumarin ring via electrophilic
substitution to produce 4-hydroxy-6-methyl-3-nitrocoumarin.

o Chlorination: Conversion of the 4-hydroxy group to a chloro group using a suitable
chlorinating agent, yielding the final target compound, 4-Chloro-6-methyl-3-nitrocoumarin.

The logical flow of this multi-step synthesis is illustrated below.
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Caption: Proposed synthetic pathway for 4-Chloro-6-methyl-3-nitrocoumarin.

Data Presentation

The following tables summarize the key quantitative data and reaction parameters for the

proposed synthetic route.

Table 1: Summary of Reaction Conditions and Products

Reaction Starting Key Condition Typical
Step ] Product -
Name Material Reagents s Yield (%)
4-Hydroxy-
Pechmann 4- Ethyl 110°C, 5
1 Condensati  Methylphe acetoaceta  Solvent- ~95%1]
methylcou
on nol te, H2S0a4 free[1] )
marin
4-Hydroxy-  HNOs, 4-Hydroxy-
Electrophili  6- Acetic 60°C, 1 6-methyl-3-
2 I . : ~85%(2]
¢ Nitration methylcou Acid, hour[2] nitrocouma
marin NaNO: rin
4-Hydroxy-  Phosphoru 4-Chloro-6-
Deoxychlor  6-methyl-3- s Reflux, 1 methyl-3-
3 o . . : ~85%|[3]
ination nitrocouma  oxychloride  hour[3] nitrocouma
rin (POCIs) rn

Table 2: Expected Spectroscopic Data for Key Compounds
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Expected *H

. Expected IR
Compound Formula Mol. Wt. NMR Signals
Bands (cm™?)
(5, ppm)
2.4 (s, 3H, -CHs3),
3400-3200 (O-
5.8 (s, 1H, C3-
4-Hydroxy-6- H), 1720 (C=0,
, C10HsO3 176.17 H), 7.2-7.5 (m,
methylcoumarin lactone), 1620
3H, Ar-H), 11.5
(C=C)
(brs, 1H, -OH)
2.5(s, 3H, -CHs), 3400-3200 (O-
4-Hydroxy-6-
7.4-7.8 (m, 3H, H), 1740 (C=0,
methyl-3- C10H7NOs 221.17
_ _ Ar-H), 12.0 (brs,  lactone), 1530 &
nitrocoumarin
1H, -OH) 1350 (NO2)
1750 (C=0,
4-Chloro-6- 2.6 (s, 3H, -CHs),
lactone), 1540 &
methyl-3- C10H6CINO4 239.61 7.5-7.9 (m, 3H,
_ , 1360 (NOz2), 750
nitrocoumarin Ar-H)

(Cc-Cl)

Experimental Protocols

The following are detailed methodologies for each step in the synthesis of 4-Chloro-6-methyl-

3-nitrocoumarin.

Step 1: Synthesis of 4-Hydroxy-6-methylcoumarin

This procedure is based on the Pechmann condensation reaction, a standard method for

synthesizing coumarins from phenols and (3-ketoesters.[1]

o Materials:

o 4-Methylphenol (p-cresol) (1.0 mol)

o Ethyl acetoacetate (1.1 mol)

o Amberlyst-15 catalyst (0.2 g) or concentrated Sulfuric Acid (10 mL)[1]

o Ethanol (for recrystallization)
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e Procedure:

In a round-bottom flask, create a mixture of 4-methylphenol (1.0 mol), ethyl acetoacetate
(1.1 mol), and the acid catalyst.

Heat the reaction mixture in an oil bath at 110°C with stirring under solvent-free conditions.

[1]
Monitor the reaction's progress using thin-layer chromatography (TLC).

Upon completion, if using a heterogeneous catalyst like Amberlyst-15, filter the hot mixture
to remove the catalyst.[1] If using sulfuric acid, proceed to the next step.

Allow the filtrate or reaction mixture to cool to room temperature.

Add hot methanol or ethanol to the cooled mixture to precipitate the crude product.[1]

Filter the solid product and recrystallize from ethanol to obtain pure 4-hydroxy-6-
methylcoumarin.

Dry the product under vacuum and characterize it to confirm its structure.

Step 2: Synthesis of 4-Hydroxy-6-methyl-3-
nitrocoumarin

This protocol adapts a standard procedure for the nitration of 4-hydroxycoumarins.[2]

o Materials:

[e]

o

[¢]

o

o

4-Hydroxy-6-methylcoumarin (from Step 1) (20 mmol)

Glacial Acetic Acid (60 mL)

Sodium nitrite (NaNOz2) (0.2 mmol)

Concentrated Nitric Acid (HNOs, 70%) (3 mL)

Hexane
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e Procedure:

Dissolve 4-hydroxy-6-methylcoumarin (20 mmol) in glacial acetic acid (60 mL) in a round-
bottom flask.

Add a catalytic amount of sodium nitrite (0.2 mmol) to the solution.[2]

Slowly add concentrated nitric acid (3 mL) dropwise to the mixture while stirring.
Stir the reaction for 10 minutes at room temperature.

Heat the flask in an oil bath to 60°C and maintain for 1 hour.[2]

Allow the reaction mixture to cool to room temperature, during which the product should
crystallize out of the solution.

Filter the resulting suspension to collect the crystals.

Wash the collected solid with cold hexane and dry to afford 4-hydroxy-6-methyl-3-
nitrocoumarin as a solid.

Step 3: Synthesis of 4-Chloro-6-methyl-3-nitrocoumarin

This final step involves the conversion of the 4-hydroxy group to a chloro group, a common

transformation for which phosphorus oxychloride is an effective reagent.[3]

o Materials:

o

o

[e]

o

[¢]

[¢]

4-Hydroxy-6-methyl-3-nitrocoumarin (from Step 2) (15 mmol)
Phosphorus oxychloride (POCIs) (30 mL)
N,N-Dimethylformamide (DMF) (catalytic amount, optional)
Crushed ice

Dichloromethane or Ethyl Acetate (for extraction)

Saturated sodium bicarbonate solution
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o Anhydrous sodium sulfate

e Procedure:

o In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard
tube, add 4-hydroxy-6-methyl-3-nitrocoumarin (15 mmol) and phosphorus oxychloride (30
mL).

o A catalytic amount of DMF can be added to facilitate the reaction.

o Gently reflux the mixture for 1 hour. Monitor the reaction by TLC until the starting material
is consumed.

o After completion, cool the reaction mixture to room temperature.

o Very carefully and slowly, pour the cooled reaction mixture onto a large beaker of crushed
ice with constant stirring in a fume hood. This is a highly exothermic reaction.

o A precipitate of the crude product should form. Stir until all the ice has melted.

o Filter the solid product and wash thoroughly with cold water.

o Alternatively, extract the product from the aqueous mixture using dichloromethane or ethyl
acetate (3 x 50 mL).

o Combine the organic layers and wash with a saturated sodium bicarbonate solution to
neutralize any remaining acid, followed by a wash with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent
under reduced pressure to yield crude 4-Chloro-6-methyl-3-nitrocoumarin.

o Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl
acetate/hexane mixture).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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